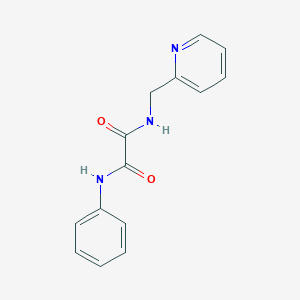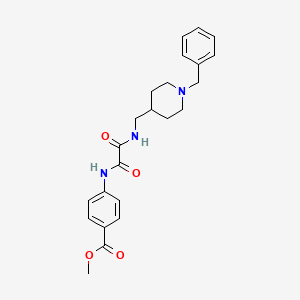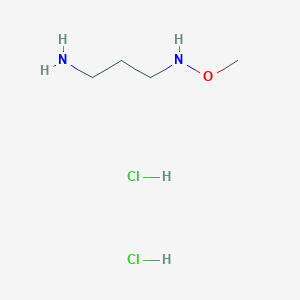
N-phenyl-N-(2-pyridylmethyl)ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-phenyl-N-(2-pyridylmethyl)ethanediamide” is an organic compound . It is used as a building block for the production of many other chemical products . It is also used as an excipient in many pharmacological preparations .
Molecular Structure Analysis
The molecular structure of “this compound” is complex. It is a derivative of ethylenediamine, which is a type of organic compound with two amine groups . The exact structure would depend on the specific substitutions at the phenyl and pyridylmethyl groups .Scientific Research Applications
Intramolecular Energy Transfer Processes : Bimetallic complexes of the formula (phen)Re(CO)(3)LOs(trpy)(bpy), which are related to the N-phenyl-N-(2-pyridylmethyl)ethanediamide structure, have been studied for their photophysical and photochemical properties. These complexes exhibit efficient Re(I)-Os(II) energy transfer, which is significant for understanding intramolecular energy transfer processes (Argazzi et al., 2001).
Catalytic Asymmetric Transfer Hydrogenation : Ruthenium(II) complexes containing optically active hemilabile P,N,O-tridentate ligands, similar in structure to this compound, have been synthesized and evaluated for their use in catalytic asymmetric transfer hydrogenation of acetophenone (Yang et al., 1997).
Luminescent Bimetallic Complexes : Homobimetallic Re(I) complexes, containing ligands related to this compound, have been synthesized and analyzed for their electrochemistry and photophysical properties. These studies contribute to understanding the luminescent properties of such complexes (Lin et al., 1992).
Surface Modification of Malachite : The use of ethanediamine, a compound structurally related to this compound, in the modification of malachite surfaces has shown to improve its sulfidization and flotation behavior. This research is significant for enhancing mineral processing techniques (Feng et al., 2018).
Chiral Alcohol Production via Biotransformation : The asymmetric conversion of 2-hydroxyacetophenone to (S)-1-phenyl-1,2-ethanediol, a process involving compounds similar to this compound, has been explored using biocatalysts like Candida parapsilosis. This research has implications in the production of optically active alcohols used in organic synthesis (Nie Yao, 2003).
Mechanism of Action
Target of Action
It is known that this compound can act as an organic synthesis intermediate and pharmaceutical intermediate .
Mode of Action
It has been mentioned that it can act as an effective ligand for copper-catalyzed coupling reactions . This suggests that the compound may interact with its targets through a mechanism involving copper-catalyzed reactions.
Biochemical Pathways
Given its role as an intermediate in organic synthesis and pharmaceutical processes , it can be inferred that it may be involved in various biochemical reactions and pathways.
Result of Action
Its role as an intermediate in organic synthesis and pharmaceutical processes suggests that it may contribute to the synthesis of various organic compounds and pharmaceuticals .
Properties
IUPAC Name |
N'-phenyl-N-(pyridin-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c18-13(16-10-12-8-4-5-9-15-12)14(19)17-11-6-2-1-3-7-11/h1-9H,10H2,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZHHMLDBKFNDCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>38.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24807639 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-cyanoacetamide](/img/structure/B2861288.png)
![Methyl 6-[(2-aminophenyl)sulfanyl]nicotinate](/img/structure/B2861289.png)
![2-(benzo[d]isoxazol-3-yl)-N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2861290.png)

![N-(3-acetamidophenyl)-2-((4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide](/img/structure/B2861293.png)

![2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2861296.png)

![Ethyl 4-{[2-(3-chlorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]sulfonyl}benzoate](/img/structure/B2861302.png)



![ethyl 2-amino-6-(hydroxymethyl)-4-(2-nitrophenyl)-8-oxo-4H,8H-pyrano[3,2-b]pyran-3-carboxylate](/img/structure/B2861309.png)
![2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2861311.png)
